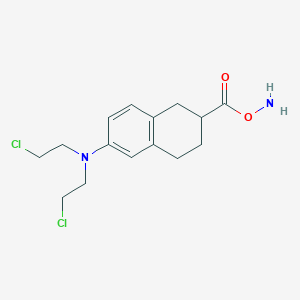
Ncaabca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ncaabca, also known as N-cyclohexyl-N-benzyl-2-aminoethanesulfonic acid, is a research chemical that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
Ncaabca acts as a competitive antagonist at the GABA-A receptor, which results in a decrease in the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can result in anxiogenic and convulsant effects. Ncaabca also acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the excitatory effects of glutamate. This can lead to a decrease in learning and memory.
生化学的および生理学的効果
Ncaabca has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention and motivation. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.
実験室実験の利点と制限
One advantage of Ncaabca in lab experiments is its specificity for the GABA-A and NMDA receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation of Ncaabca is its potential for toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on Ncaabca. One area of interest is its potential use as a therapeutic agent for anxiety disorders and insomnia. Another area of interest is its potential use in the treatment of addiction, as it has been shown to have an effect on dopamine release in the prefrontal cortex. Additionally, further research is needed to determine the optimal dosage and administration route for Ncaabca in order to minimize its potential for toxicity.
Conclusion:
In conclusion, Ncaabca is a research chemical that has gained attention in the scientific community for its potential applications in various fields. While it has been shown to have a number of biochemical and physiological effects, its potential for toxicity at high doses must be considered. Further research is needed to fully understand the mechanism of action of Ncaabca and its potential applications in various fields.
合成法
Ncaabca can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This is then reacted with chlorosulfonic acid to yield N-benzylcyclohexylamine sulfonate, which is then hydrolyzed to form Ncaabca.
科学的研究の応用
Ncaabca has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and physiology. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to have an effect on the NMDA receptor, which is involved in learning and memory.
特性
CAS番号 |
123408-73-1 |
|---|---|
製品名 |
Ncaabca |
分子式 |
C15H20Cl2N2O2 |
分子量 |
331.2 g/mol |
IUPAC名 |
amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2 |
InChIキー |
IGVYCTYXXKITAW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
正規SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
同義語 |
2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid NCAABCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




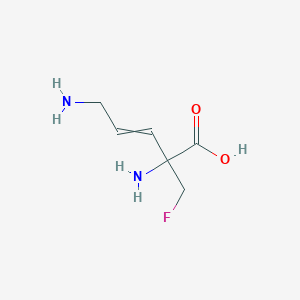
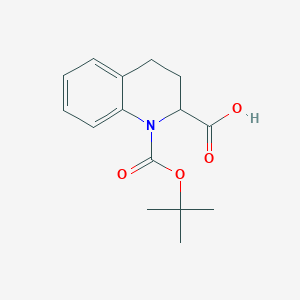
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
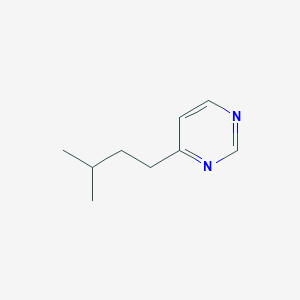
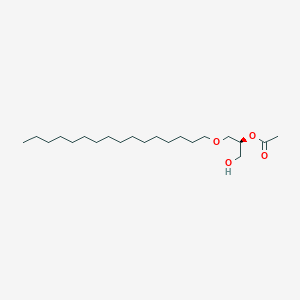
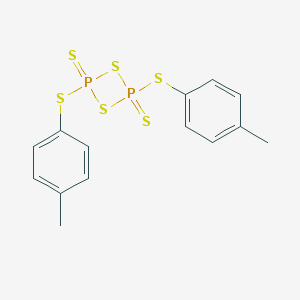
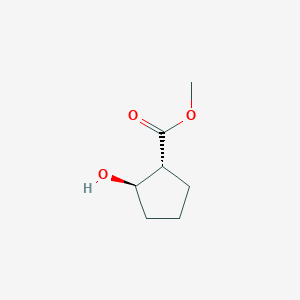
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
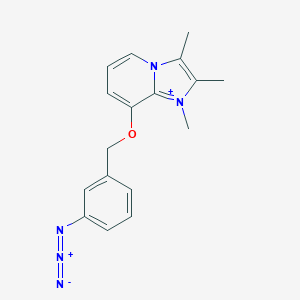
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
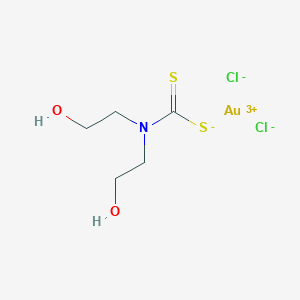
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)